![molecular formula C25H26FN7O2 B3414226 3-(4-fluorophenyl)-7-{4-[(4-isopropylphenoxy)acetyl]piperazin-1-yl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 946314-12-1](/img/structure/B3414226.png)
3-(4-fluorophenyl)-7-{4-[(4-isopropylphenoxy)acetyl]piperazin-1-yl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
The compound “3-(4-fluorophenyl)-7-{4-[(4-isopropylphenoxy)acetyl]piperazin-1-yl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a complex organic molecule. It is related to a class of compounds known as pyrazolo[3,4-d]pyrimidines . These compounds have been studied for their potential anticancer activity and their ability to inhibit EGFR/ErbB2 receptor tyrosine kinases .
Synthesis Analysis
The synthesis of related compounds involves a series of reactions. For instance, the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation. This was followed by oxidative aromatization of pyrazoline under conventional heating to yield the corresponding pyrazole molecules .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name and similar compounds. It contains a triazolopyrimidine core, which is a bicyclic structure consisting of a triazole ring fused with a pyrimidine ring. Attached to this core are various functional groups including a fluorophenyl group, an isopropylphenoxy group, and a piperazine ring .properties
IUPAC Name |
1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN7O2/c1-17(2)18-3-9-21(10-4-18)35-15-22(34)31-11-13-32(14-12-31)24-23-25(28-16-27-24)33(30-29-23)20-7-5-19(26)6-8-20/h3-10,16-17H,11-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTBTTQUDTYQLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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